4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine
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Overview
Description
4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine is a complex organic compound that features a morpholine ring attached to a benzene sulfonyl group, which is further substituted with an ethenyl group and a propan-2-yl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine typically involves multiple steps, starting with the preparation of the benzene sulfonyl precursor. This precursor is then subjected to a series of reactions to introduce the ethenyl and propan-2-yl ether groups. The final step involves the formation of the morpholine ring. Common reagents used in these reactions include sulfonyl chlorides, alkylating agents, and morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group may yield epoxides, while reduction of the sulfonyl group may produce thiols.
Scientific Research Applications
4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group and morpholine ring may facilitate binding to these targets, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}piperidine
- 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}thiomorpholine
- 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}azetidine
Uniqueness
The uniqueness of 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine lies in its specific combination of functional groups and structural features. The presence of the morpholine ring, along with the ethenyl and propan-2-yl ether groups, provides distinct chemical properties and potential for diverse applications compared to its similar compounds.
Properties
CAS No. |
918871-26-8 |
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Molecular Formula |
C15H21NO4S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(3-ethenyl-4-propan-2-yloxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C15H21NO4S/c1-4-13-11-14(5-6-15(13)20-12(2)3)21(17,18)16-7-9-19-10-8-16/h4-6,11-12H,1,7-10H2,2-3H3 |
InChI Key |
GTWFZZDUIKKXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C=C |
Origin of Product |
United States |
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